![molecular formula C19H21F3N2O B2480878 (4-{4-[4-(Trifluoromethoxy)phenyl]piperidin-1-yl}phenyl)methanamine CAS No. 1426520-69-5](/img/structure/B2480878.png)
(4-{4-[4-(Trifluoromethoxy)phenyl]piperidin-1-yl}phenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4-{4-[4-(Trifluoromethoxy)phenyl]piperidin-1-yl}phenyl)methanamine is also known as Benzenemethanamine, 4-[4-[4-(trifluoromethoxy)phenyl]-1-piperidinyl]- . It has a molecular weight of 350.38 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for the compound is1S/C19H21F3N2O/c20-19(21,22)25-18-7-3-15(4-8-18)16-9-11-24(12-10-16)17-5-1-14(13-23)2-6-17/h1-8,16H,9-13,23H2 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is solid in physical form . It should be stored in a dark place, under an inert atmosphere, at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of (4-{4-[4-(Trifluoromethoxy)phenyl]piperidin-1-yl}phenyl)methanamine:
Pharmaceutical Development
This compound is being explored for its potential as a therapeutic agent in various pharmaceutical applications. Its unique structure, featuring a trifluoromethoxy group, enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development. Researchers are investigating its efficacy in treating conditions such as neurological disorders and psychiatric conditions due to its ability to interact with specific receptors in the brain .
Chemical Synthesis
In the field of organic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its piperidine and phenyl groups provide versatile sites for further chemical modifications, enabling the creation of novel compounds with potential applications in medicinal chemistry and material science .
Biological Research
The compound is used in biological assays to study its interactions with various biological targets. Its structure allows it to bind selectively to certain proteins or enzymes, making it a useful tool for biochemical studies and drug discovery . Researchers utilize it to understand the mechanisms of action of potential therapeutic agents and to identify new drug targets .
Material Science
In material science, this compound is being investigated for its potential use in the development of advanced materials . Its unique chemical properties, such as high thermal stability and resistance to degradation, make it suitable for applications in coatings , polymers , and nanomaterials . These materials can be used in various industries, including electronics, aerospace, and automotive .
Environmental Science
Researchers are exploring the use of this compound in environmental applications , such as the development of sensors and remediation technologies . Its ability to interact with specific environmental pollutants makes it a potential candidate for detecting and neutralizing harmful substances in the environment. This can contribute to efforts in pollution control and environmental protection .
Neuroscience Research
In neuroscience research, this compound is used to study its effects on the central nervous system. Its interaction with neurotransmitter receptors and ion channels is of particular interest, as it can provide insights into the treatment of neurological disorders such as depression, anxiety, and schizophrenia. Researchers are investigating its potential to modulate brain activity and improve cognitive function.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mecanismo De Acción
Mode of Action
It is known that the compound undergoes electrophilic amination, which provides access to diarylamines and aryl (heteroaryl)amines .
Pharmacokinetics
The compound is known to have a boiling point of 17251°C and a density of 1276 g/cm³ . These properties may influence its bioavailability and pharmacokinetics.
Propiedades
IUPAC Name |
[4-[4-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O/c20-19(21,22)25-18-7-3-15(4-8-18)16-9-11-24(12-10-16)17-5-1-14(13-23)2-6-17/h1-8,16H,9-13,23H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWIDJZINYHXRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-{4-[4-(Trifluoromethoxy)phenyl]piperidin-1-yl}phenyl)methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

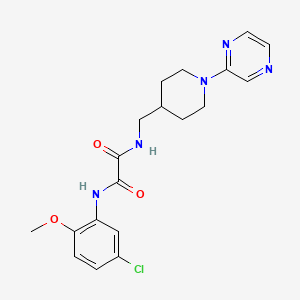
![9-Azadispiro[3.0.35.24]decane](/img/structure/B2480797.png)
![1-[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone](/img/structure/B2480798.png)
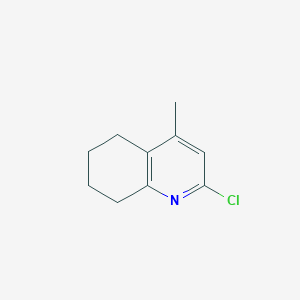
![1-(3,4-dimethylphenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2480800.png)
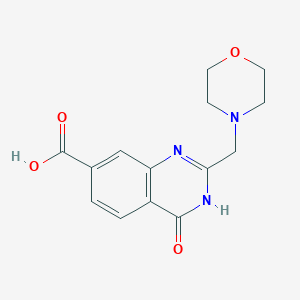
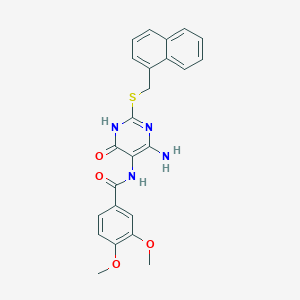
![(3,4-difluorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2480803.png)
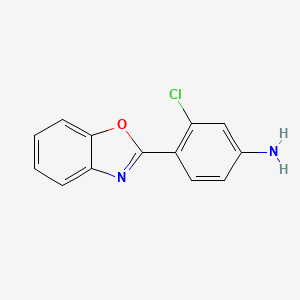
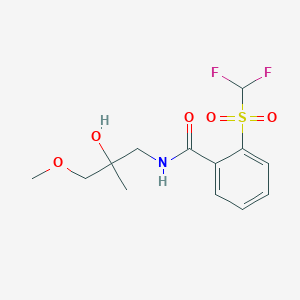
![2-Chloro-N-(cyclopropylmethyl)-N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]acetamide](/img/structure/B2480808.png)
![2-(3-Chloro-2-methylphenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phthalazin-1-one](/img/structure/B2480809.png)
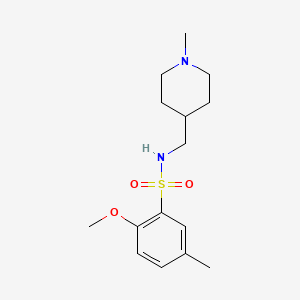
![N-(2,3-dihydro-1H-inden-1-yl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/no-structure.png)